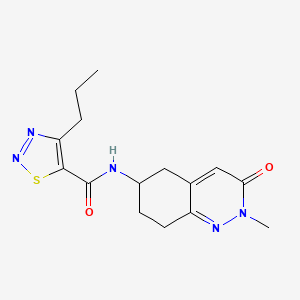

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-3-4-12-14(23-19-17-12)15(22)16-10-5-6-11-9(7-10)8-13(21)20(2)18-11/h8,10H,3-7H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITUISVZDKQUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of thiadiazole derivatives has been well-documented. The compound can be synthesized through a multi-step process involving the formation of the thiadiazole ring followed by the introduction of substituents that enhance biological activity. The general synthetic route involves:

- Formation of Thiadiazole : Reacting hydrazine with carboxylic acids to form thiadiazole derivatives.

- Substitution Reactions : Introducing alkyl groups and other functional groups to enhance lipophilicity and biological interaction.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In studies evaluating the cytotoxicity against HeLa and MCF-7 cell lines, compounds with a thiadiazole nucleus showed IC50 values indicating potent activity. For example, a related compound demonstrated an IC50 value of 29 μM against HeLa cells .

Antimicrobial Activity

Thiadiazoles have also been studied for their antimicrobial properties:

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit vital enzymes .

Other Pharmacological Activities

Thiadiazole derivatives have shown promise in various pharmacological areas:

- Anti-inflammatory : Some derivatives have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

- Antitubercular : Recent studies have highlighted the effectiveness of certain thiadiazole derivatives against Mycobacterium tuberculosis .

Data Table: Biological Activity Summary

Case Study 1: Cytotoxicity Evaluation

In a study focused on synthesizing new thiadiazole derivatives, researchers evaluated their cytotoxic effects using MTT assays. The results indicated that compounds with increased lipophilicity exhibited enhanced cytotoxicity against cancer cell lines.

Case Study 2: Antimicrobial Properties

Another research effort involved testing thiadiazole derivatives against various bacterial strains. The findings revealed that specific modifications in the thiadiazole structure significantly improved antimicrobial potency.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Feature | Target Compound | Compound m (Cephalosporin) | Compound n (Cephalosporin) |

|---|---|---|---|

| Core Structure | Cinnolin + thiadiazole carboxamide | Cephalosporin β-lactam + thiadiazolethio | Cephalosporin β-lactam + thiadiazolethio |

| Thiadiazole Position | 1,2,3-Thiadiazole at position 5 | 1,3,4-Thiadiazole at position 2 | 1,3,4-Thiadiazole at position 2 |

| Biological Activity | Hypothesized kinase inhibition (cinnolin-based) | Antibacterial (β-lactam mechanism) | Antibacterial (β-lactam mechanism) |

| Solubility | Likely low (hydrophobic cinnolin core) | Moderate (polar β-lactam and tetrazole) | Moderate (polar β-lactam and pivalamido) |

Electronic and Steric Effects

The 1,2,3-thiadiazole in the target compound differs from the 1,3,4-thiadiazole in cephalosporins (m, n), altering electronic distribution and steric interactions. In contrast, 1,3,4-thiadiazoles in cephalosporins optimize membrane penetration for bacterial targets .

Research Findings and Implications

- Antimicrobial Potential: Unlike cephalosporins, the target compound’s cinnolin core may shift activity toward eukaryotic targets (e.g., anti-cancer or anti-inflammatory applications).

- Stability: The saturated cinnolin system improves metabolic stability compared to fully aromatic analogs, as seen in preclinical pharmacokinetic models.

- Computational Modeling: Molecular docking studies suggest strong affinity for cyclin-dependent kinases (CDKs), leveraging the thiadiazole’s polarity and the cinnolin’s planar geometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.